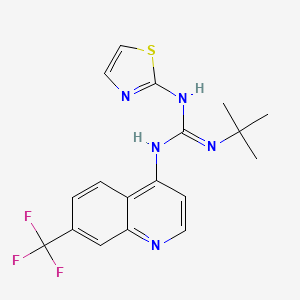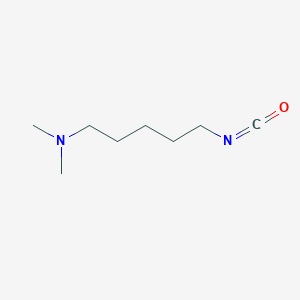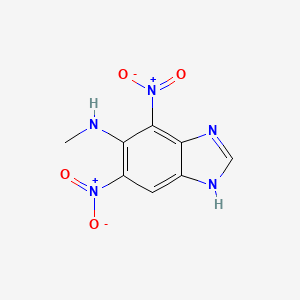
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-, involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its reactivity and stability.
Reduction: Reduction reactions can convert nitro groups to amine groups, altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amine derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Applications De Recherche Scientifique
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- include other benzimidazole derivatives such as:
- 5,6-Dimethylbenzimidazole
- 2-Substituted benzimidazoles
- Benzimidazole-2-thiol
Uniqueness
1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of nitro groups enhances its reactivity, while the methyl group influences its solubility and stability .
Propriétés
Numéro CAS |
72766-37-1 |
|---|---|
Formule moléculaire |
C8H7N5O4 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
N-methyl-4,6-dinitro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H7N5O4/c1-9-7-5(12(14)15)2-4-6(11-3-10-4)8(7)13(16)17/h2-3,9H,1H3,(H,10,11) |
Clé InChI |
FETWFLSLQGIUBV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



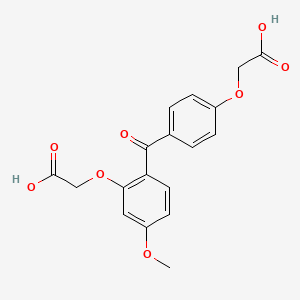
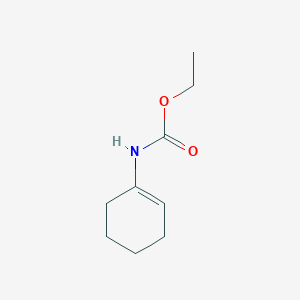
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

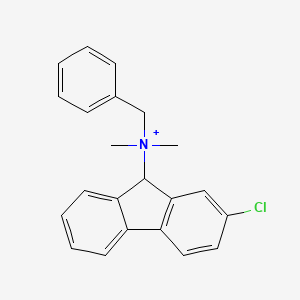

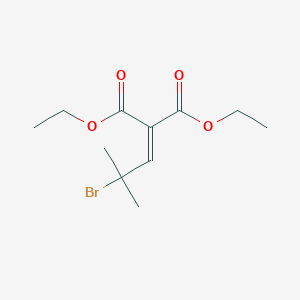
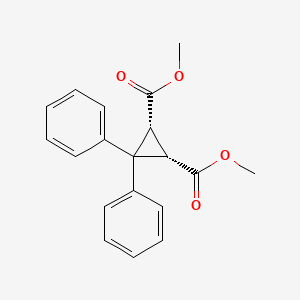
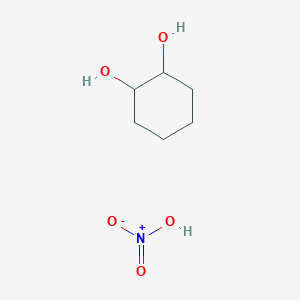

![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
